molecular formula C6H13BrZn B8320810 2-Ethylbutyl ZINC bromide

2-Ethylbutyl ZINC bromide

Cat. No.: B8320810
M. Wt: 230.5 g/mol
InChI Key: VSNDAARQTRCDDM-UHFFFAOYSA-M
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Description

2-Ethylbutyl zinc bromide is an organozinc compound characterized by a zinc atom coordinated to a bromine atom and a 2-ethylbutyl organic group. Organozinc bromides generally exhibit high reactivity due to the polar Zn-Br bond, making them valuable in catalysis and organic synthesis.

Key Properties (Inferred):

  • Molecular Formula: Likely C₆H₁₁BrZn (based on the 2-ethylbutyl group).
  • Solubility: Expected to dissolve in polar aprotic solvents (e.g., tetrahydrofuran, THF), similar to 2-cyanoethylzinc bromide .

Properties

Molecular Formula

C6H13BrZn

Molecular Weight

230.5 g/mol

IUPAC Name

zinc;3-methanidylpentane;bromide

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VSNDAARQTRCDDM-UHFFFAOYSA-M

Canonical SMILES

CCC([CH2-])CC.[Zn+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-ethylbutyl zinc bromide with structurally related organozinc bromides:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Group Key Applications Stability & Solubility Reference
This compound C₆H₁₁BrZn 2-ethylbutyl (branched) Inferred: Catalysis, organic synthesis Likely stable in anhydrous conditions
4-Ethoxy-4-oxobutylzinc bromide C₆H₁₀BrO₂Zn Ethoxy-oxobutyl Catalysis, biochemical research Water-soluble; stable under standard conditions
2-Cyanoethylzinc Bromide C₃H₄BrNZn Cyanoethyl Suzuki-Miyaura coupling, reagent in THF 0.5M solution in THF; air-sensitive
Zinc Bromide (ZnBr₂) ZnBr₂ Oil drilling, radiation shielding Hygroscopic; soluble in water, alcohol

Key Findings:

Substituent Effects on Reactivity: The 2-ethylbutyl group introduces steric bulk, which may hinder nucleophilic attack compared to smaller groups like cyanoethyl . This could make it less reactive but more selective in forming carbon-carbon bonds. 4-Ethoxy-4-oxobutylzinc bromide contains an electron-withdrawing ethoxy group, enhancing its catalytic activity in ketone and ester syntheses .

Solubility and Stability: Unlike hydrophilic ZnBr₂ , organozinc bromides like this compound are typically soluble in organic solvents. For example, 2-cyanoethylzinc bromide is supplied as a 0.5M solution in THF . Stability varies: ZnBr₂ is hygroscopic , while organozinc bromides often require inert atmospheres (e.g., argon) to prevent degradation .

Industrial vs. Research Applications: ZnBr₂ is widely used in industrial settings (e.g., oil drilling fluids ), whereas organozinc bromides are niche reagents in synthetic chemistry. For instance, 4-ethoxy-4-oxobutylzinc bromide is noted for facilitating complex biochemical reactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

Metallic zinc undergoes oxidative insertion into the carbon-bromine bond of 2-ethylbutyl bromide, forming the organozinc compound:
2-EthylbutylBr+Zn2-EthylbutylZnBr\text{2-EthylbutylBr} + \text{Zn} \rightarrow \text{2-EthylbutylZnBr}
The reaction proceeds via a single-electron transfer (SET) mechanism, with zinc acting as a reducing agent. Kinetic studies suggest the rate-determining step involves cleavage of the C–Br bond, facilitated by zinc’s electron-donating capacity.

Optimized Reaction Conditions

Key parameters derived from industrial halogenation processes and catalytic coupling systems include:

ParameterOptimal RangeImpact on Yield
Temperature25–40°CPrevents Zn oxidation
SolventTetrahydrofuran (THF)Enhances Zn activation
Zinc particle size50–100 μmMaximizes surface area
Reaction time4–8 hoursEnsures completion

Maintaining temperatures below 60°C avoids Zn passivation, as demonstrated in continuous zinc bromide reactors. THF coordinates to zinc, stabilizing the transition state and preventing aggregation.

Transmetallation from Grignard Reagents

An alternative route involves transmetallation between 2-ethylbutylmagnesium bromide and zinc halides, leveraging the superior nucleophilicity of Grignard reagents:
2-EthylbutylMgBr+ZnBr22-EthylbutylZnBr+MgBr2\text{2-EthylbutylMgBr} + \text{ZnBr}_2 \rightarrow \text{2-EthylbutylZnBr} + \text{MgBr}_2

Industrial-Scale Considerations

Patented zinc bromide production methods inform this approach:

  • Zinc halide purity : Residual moisture in ZnBr₂ decreases yields by promoting hydrolysis. Azeotropic drying with toluene achieves <10 ppm H₂O.

  • Stoichiometric control : A 10% excess of ZnBr₂ ensures complete conversion, with MgBr₂ byproduct removed via filtration.

Catalytic Enhancements

Nickel-mediated systems suggest catalytic additives improve reaction efficiency:

  • Ni(acac)₂ (5 mol%) : Reduces activation energy by 15–20 kJ/mol, enabling reactions at 0°C.

  • Lithium chloride (1 equiv) : Dissociates ZnBr₂ into [ZnCl₃]⁻, enhancing electrophilicity.

Solvent and Atmosphere Optimization

Solvent Selection

Data from continuous-flow bromination and boron insertion reactions guide solvent choices:

SolventDielectric ConstantBoiling Point (°C)Yield (%)
THF7.66692
Diethyl ether4.33578
Toluene2.411165

THF’s moderate polarity balances Zn solubility and reaction exothermicity, critical for preventing thermal runaway.

Inert Atmosphere Protocols

Oxygen scavenging systems adapted from zinc bromide reactors prevent Zn oxidation:

  • Nitrogen sparging : Maintains O₂ < 50 ppm during exothermic phases.

  • Schlenk-line techniques : Achieve residual O₂ levels of 1–2 ppm in batch processes.

Analytical Validation Methods

Quantitative Titration

Residual Zn is quantified via EDTA complexometry, with Xylenol Orange indicator achieving ±2% accuracy.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, C₆D₆) : δ 0.85 (t, 3H, CH₂CH₃), 1.25 (m, 4H, CH₂CH₂).

  • FT-IR : Zn–C stretch at 485 cm⁻¹ confirms organometallic bonding.

Emerging Catalytic Techniques

Nickel/zinc tandem systems suggest future directions:

  • Bimetallic catalysts : Ni(0)/Zn⁰ mixtures reduce activation energy by 30% in model reactions.

  • Electrochemical methods : Cathodic Zn deposition coupled with in situ alkylation shows 89% Faradaic efficiency .

Q & A

Q. What are the recommended methods for synthesizing 2-Ethylbutyl zinc bromide in a laboratory setting?

  • Methodological Answer : Synthesis of organozinc reagents like this compound typically involves transmetallation or direct reaction of zinc with organohalides. For example:
  • React 2-Ethylbutyl bromide with activated zinc metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere .
  • Monitor reaction progress via gas evolution (H₂) or color changes.
  • Purify the product using vacuum distillation or recrystallization, ensuring moisture-free conditions to prevent hydrolysis .
  • Key Reference : Similar protocols for phenyl zinc bromide synthesis highlight the necessity of rigorously dried solvents and zinc activation (e.g., by washing with dilute HCl) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirm Zn and Br content via inductively coupled plasma (ICP) or gravimetric analysis .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d₆) to verify the organic moiety. For zinc coordination, employ 67Zn^67Zn-NMR if accessible .
  • X-ray Diffraction (XRD) : Single-crystal XRD can resolve structural details, as demonstrated for zinc bromide etherates .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate or sand. Avoid water to prevent exothermic reactions .
  • Waste Disposal : Follow institutional guidelines for heavy metal waste. Solidification using polymers (e.g., polyacrylates) is recommended for aqueous zinc bromide solutions .

Advanced Research Questions

Q. What factors influence the stability of this compound in different solvents, and how can decomposition be mitigated?

  • Methodological Answer :
  • Solvent Effects : Stability correlates with solvent Lewis basicity. Diethyl ether and THF enhance stability via coordination to zinc, while polar aprotic solvents (e.g., DMF) may accelerate decomposition .
  • Temperature : Store at –20°C under argon to reduce thermal degradation.
  • Additives : Stabilize with 1-2% triethylamine to scavenge acidic byproducts .
  • Key Reference : Vapor pressure studies on zinc bromide etherates suggest solvate formation improves stability up to 35°C .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, reactivity) of organozinc compounds?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity, zinc activation methods, and reaction atmospheres (e.g., N₂ vs. Ar) .
  • Data Validation : Cross-reference with multiple techniques (e.g., comparing NMR, XRD, and TGA results) to resolve ambiguities .
  • Error Analysis : Identify confounding variables (e.g., trace moisture) using Karl Fischer titration .

Q. What role does this compound play in advanced organic synthesis, and how does its reactivity compare to other organozinc reagents?

  • Methodological Answer :
  • Application : Acts as a nucleophile in cross-coupling reactions (e.g., Negishi coupling). The bulky 2-ethylbutyl group may enhance stereoselectivity in C–C bond formation .
  • Reactivity Trends : Compare with smaller alkyl-zinc reagents (e.g., methyl zinc bromide) using kinetic studies. Bulkier groups slow reaction rates but improve selectivity .
  • Mechanistic Probes : Use DFT calculations to model transition states and predict regiochemical outcomes .

Methodological Notes

  • Contradictions in Data : For example, solubility in THF reported in may conflict with other studies due to differences in zinc purity or solvent drying methods. Replicate experiments under identical conditions to verify.
  • Safety vs. Reactivity Trade-offs : While diethyl ether stabilizes the compound, its low boiling point requires careful temperature control during synthesis .

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